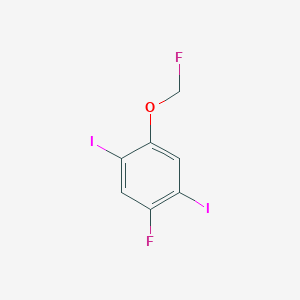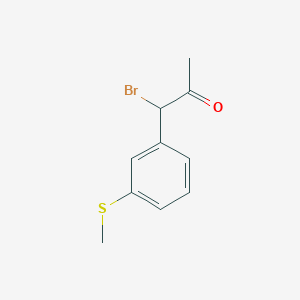
1-Bromo-1-(3-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11BrOS and a molecular weight of 259.16 g/mol . This compound is characterized by the presence of a bromine atom, a methylthio group, and a phenyl ring attached to a propan-2-one backbone. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1-Bromo-1-(3-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(3-(methylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-Bromo-1-(3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds with different functional groups.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the propan-2-one backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Bromo-1-(3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(3-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways in biological systems. The bromine atom and the methylthio group can participate in various chemical interactions, including covalent bonding and non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of specific molecular targets, leading to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
1-Bromo-1-(3-(methylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Bromo-1-phenylpropan-2-one: This compound lacks the methylthio group, which can affect its reactivity and applications.
1-Bromo-1-(3-(bromomethyl)-2-(methylthio)phenyl)propan-2-one: This compound has an additional bromomethyl group, which can influence its chemical properties and reactivity.
1-Bromo-3-phenylpropane: This compound has a different structural backbone, which can result in different chemical behavior and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H11BrOS |
|---|---|
Poids moléculaire |
259.16 g/mol |
Nom IUPAC |
1-bromo-1-(3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-6,10H,1-2H3 |
Clé InChI |
GBWPQPPCVRQKDC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=CC=C1)SC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


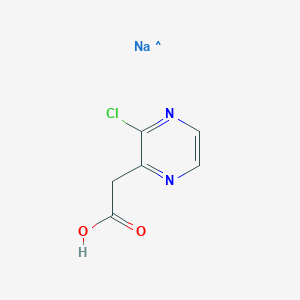
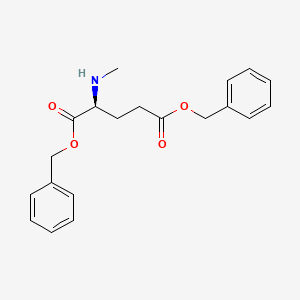
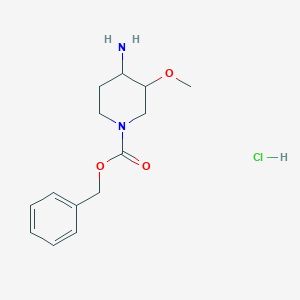
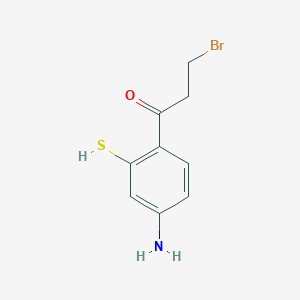
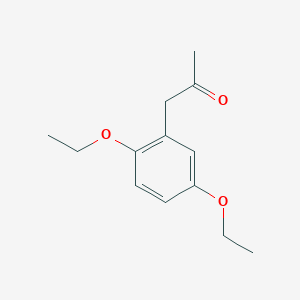
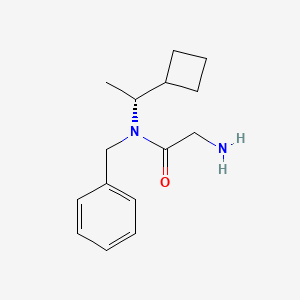
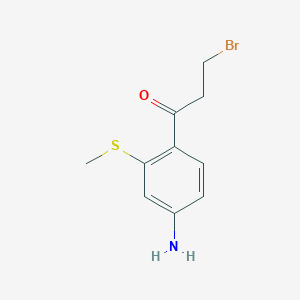

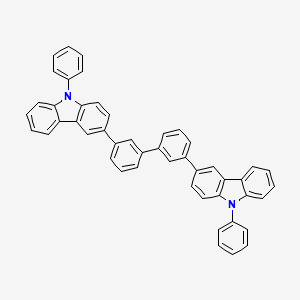
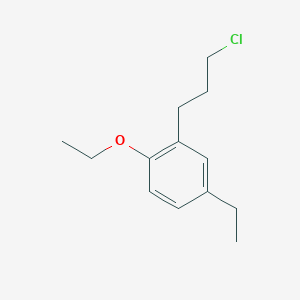
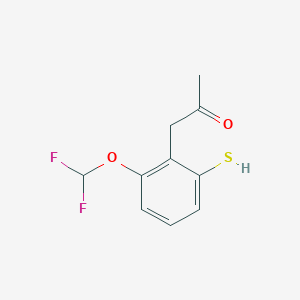
![4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine](/img/structure/B14059656.png)
![4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14059661.png)
